REACTION_CXSMILES
|
C([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])C.[H][H].[CH2:12]1COC[CH2:13]1>>[CH2:12]([CH:4]([OH:5])[CH2:3][CH2:6][CH2:7][CH2:8][CH3:9])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
catalyst A
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was carried out at 130° C.
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
2-Ethylhexanal had been reacted completely
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CCCCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])C.[H][H].[CH2:12]1COC[CH2:13]1>>[CH2:12]([CH:4]([OH:5])[CH2:3][CH2:6][CH2:7][CH2:8][CH3:9])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
catalyst A
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was carried out at 130° C.
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
2-Ethylhexanal had been reacted completely
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CCCCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |